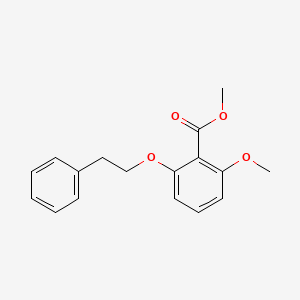
Methyl 2-methoxy-6-(2-phenylethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-6-(2-phenylethoxy)benzoate is an organic compound with a complex structure that includes a methoxy group, a phenylethoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-6-(2-phenylethoxy)benzoate can be synthesized through the esterification of anisic acid with methanol or from sodium anisate and dimethylsulfate in the presence of methanol . Another method involves the FeCl₂ catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes, where anisic acid is reacted with methanol in the presence of a catalyst to produce the desired ester. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-(2-phenylethoxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Methyl 2-methoxy-6-(2-phenylethoxy)benzoate has several scientific research applications, including:
Biology: The compound is used in biological research to study its effects on various biological pathways and molecular targets.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-6-(2-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: This compound is similar in structure but lacks the phenylethoxy group.
Methyl o-anisate: Another similar compound with a methoxy group and a benzoate ester.
Uniqueness
Methyl 2-methoxy-6-(2-phenylethoxy)benzoate is unique due to the presence of both the methoxy and phenylethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
methyl 2-methoxy-6-(2-phenylethoxy)benzoate |
InChI |
InChI=1S/C17H18O4/c1-19-14-9-6-10-15(16(14)17(18)20-2)21-12-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
NWQGXVAFJNHMEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















